molecular formula C15H15BrO2 B14411231 2-(4-Bromobenzyl)-1,4-dimethoxybenzene CAS No. 81974-88-1

2-(4-Bromobenzyl)-1,4-dimethoxybenzene

Cat. No.: B14411231
CAS No.: 81974-88-1
M. Wt: 307.18 g/mol
InChI Key: KQUHVUVSPKVZLP-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromobenzyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzyl)-1,4-dimethoxybenzene typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromobenzyl alcohol.

    Formation of 4-Bromobenzyl Bromide: 4-bromobenzyl alcohol is converted to 4-bromobenzyl bromide using hydrobromic acid.

    Alkylation Reaction: The final step involves the alkylation of 1,4-dimethoxybenzene with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve heating the compound with the nucleophile in a polar solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution Reactions: Products include 2-(4-aminobenzyl)-1,4-dimethoxybenzene and 2-(4-thiocyanatobenzyl)-1,4-dimethoxybenzene.

    Oxidation Reactions: Products include 2-(4-bromobenzyl)-1,4-dimethoxybenzaldehyde and 2-(4-bromobenzyl)-1,4-dimethoxybenzoic acid.

    Reduction Reactions: The major product is 2-(4-methylbenzyl)-1,4-dimethoxybenzene.

Scientific Research Applications

2-(4-Bromobenzyl)-1,4-dimethoxybenzene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)-1,4-dimethoxybenzene involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)-1,4-dimethoxybenzene
  • 2-(4-Methylbenzyl)-1,4-dimethoxybenzene
  • 2-(4-Fluorobenzyl)-1,4-dimethoxybenzene

Uniqueness

2-(4-Bromobenzyl)-1,4-dimethoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

CAS No.

81974-88-1

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-1,4-dimethoxybenzene

InChI

InChI=1S/C15H15BrO2/c1-17-14-7-8-15(18-2)12(10-14)9-11-3-5-13(16)6-4-11/h3-8,10H,9H2,1-2H3

InChI Key

KQUHVUVSPKVZLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2=CC=C(C=C2)Br

Origin of Product

United States

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